molecular formula C9H10O2S B13325052 1-(Thiophen-2-yl)pentane-1,3-dione

1-(Thiophen-2-yl)pentane-1,3-dione

Cat. No.: B13325052
M. Wt: 182.24 g/mol
InChI Key: CCIGLWJLWGCUMS-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)pentane-1,3-dione is an organic compound that features a thiophene ring attached to a pentane-1,3-dione moiety. Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Thiophen-2-yl)pentane-1,3-dione can be synthesized through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Thiophen-2-yl)pentane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)pentane-1,3-dione involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carbonyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Thiophen-2-yl)pentane-1,3-dione is unique due to its specific combination of a thiophene ring and a pentane-1,3-dione moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

1-thiophen-2-ylpentane-1,3-dione

InChI

InChI=1S/C9H10O2S/c1-2-7(10)6-8(11)9-4-3-5-12-9/h3-5H,2,6H2,1H3

InChI Key

CCIGLWJLWGCUMS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=CC=CS1

Origin of Product

United States

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